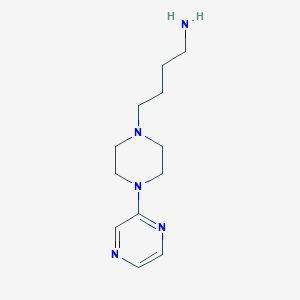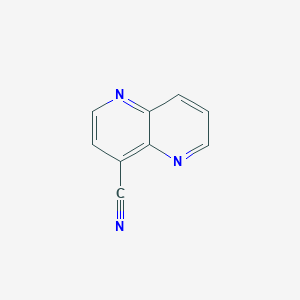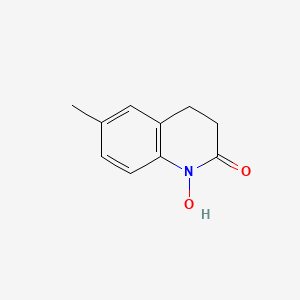
1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one
Übersicht
Beschreibung
1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one, also known as 6-Hydroxy-3,4-dihydro-1-methylquinolin-2(1H)-one or simply as HDQ, is a heterocyclic organic compound that has gained attention due to its potential applications in scientific research. HDQ is a derivative of quinoline and has a unique structure that makes it an interesting compound to study.
Wirkmechanismus
The mechanism of action of HDQ is not fully understood. However, it has been proposed that HDQ inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition results in the accumulation of DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
HDQ has been found to have several biochemical and physiological effects. In vitro studies have shown that HDQ inhibits the activity of topoisomerase II in a dose-dependent manner. In addition, HDQ has also been found to induce DNA damage and cell cycle arrest. In vivo studies have shown that HDQ inhibits the growth of tumors and induces apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using HDQ in lab experiments is its ability to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This makes HDQ a potential candidate for cancer therapy. However, one of the limitations of using HDQ in lab experiments is its low solubility in water, which makes it difficult to administer to cells in vitro.
Zukünftige Richtungen
There are several future directions for the study of HDQ. One direction is to investigate the potential of HDQ as a cancer therapy. Another direction is to study the mechanism of action of HDQ in more detail. In addition, future studies could focus on developing new methods for synthesizing HDQ with higher yields and investigating the potential of HDQ as a treatment for other diseases.
Wissenschaftliche Forschungsanwendungen
HDQ has been found to have potential applications in scientific research. One of the most promising applications of HDQ is in the field of cancer research. HDQ has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, HDQ has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-hydroxy-6-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13/h2,4,6,13H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISXXRZQTABGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551516 | |
| Record name | 1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113961-90-3 | |
| Record name | 1-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Benz[f]indole, 1-acetyl-](/img/structure/B3346007.png)
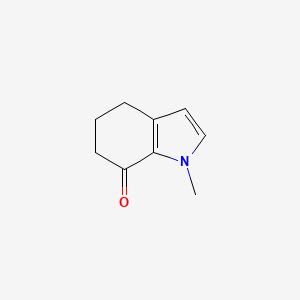
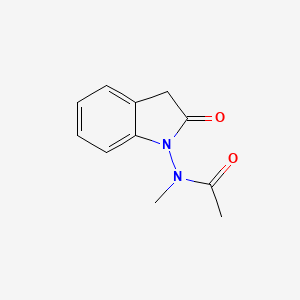
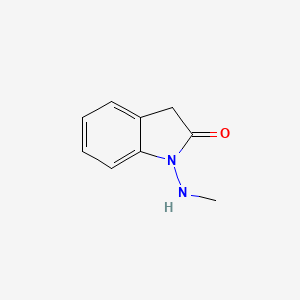
![2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]-](/img/structure/B3346026.png)

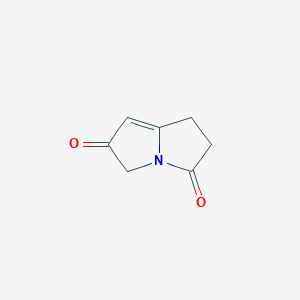

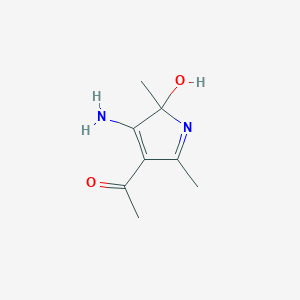

![3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine](/img/structure/B3346093.png)
